2-AMINO-7-ETHYLPTERIDIN-4(1H)-ONE
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Overview
Description
2-Amino-7-ethyl-4(3H)-pteridinone is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Scientific Research Applications
2-Amino-7-ethyl-4(3H)-pteridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-ethyl-4(3H)-pteridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2,4,5-triaminopyrimidine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of 2-Amino-7-ethyl-4(3H)-pteridinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-ethyl-4(3H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 2-Amino-7-ethyl-4(3H)-pteridinone involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound may also interfere with cellular pathways, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6,7-dimethylpteridine: Known for its role in biological systems.
2-Amino-4,6-dihydroxypteridine: Studied for its enzymatic activities.
7-Ethyl-2,4-diaminopteridine: Explored for its potential medicinal applications.
Uniqueness
2-Amino-7-ethyl-4(3H)-pteridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-7-ethyl-3H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-2-4-3-10-5-6(11-4)12-8(9)13-7(5)14/h3H,2H2,1H3,(H3,9,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEADLVCSJIVBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=O)NC(=NC2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500828 |
Source
|
Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25716-33-0 |
Source
|
Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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